molecular formula C18H21NO5 B2744300 methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate CAS No. 1207030-08-7

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate

Cat. No.: B2744300
CAS No.: 1207030-08-7
M. Wt: 331.368
InChI Key: ITBSCAOBBJWEIB-UHFFFAOYSA-N
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Description

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate: is a complex organic compound characterized by its unique adamantane core structure and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various substitution reactions, followed by the introduction of the pyran ring via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production rates and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be used to modify the pyran ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine: Medically, the compound holds potential as a therapeutic agent. Its structural components can be modified to enhance its pharmacokinetic properties, making it a promising candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides a rigid framework that facilitates binding to these targets, while the pyran ring and carboxamido group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantane core and are known for their antiviral properties.

    Pyran derivatives: Compounds like coumarin and chromone contain the pyran ring and are used in various medicinal and industrial applications.

Uniqueness: What sets methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate apart is the combination of the adamantane core with the pyran ring and carboxamido group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBSCAOBBJWEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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